
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
“4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6N2OS . It contains an imidazole ring attached to a thiophene ring via a carbon-carbon bond, with a formyl group (-CHO) attached to the thiophene ring .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in various chemical reactions and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific chemical reactions involving “this compound” are not detailed in the available literature.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 178.21 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 1.25 mg/ml .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and transformation of derivatives of 1,3-azoles, including imidazoles, have been extensively studied. Techniques involve the use of metallic derivatives of imidazole and phosphorus halides, and cross-coupling reactions with palladium catalysts to introduce phosphoryl groups. These phosphorylated azoles, including imidazole derivatives, exhibit a range of biological activities and are important in the synthesis of complex molecules and drugs (Abdurakhmanova et al., 2018).
Biological Activities
Imidazole derivatives have been explored for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have shown potential in preclinical testing, highlighting the therapeutic potential of imidazole-based structures in cancer research (Iradyan et al., 2009).
Thiophene Analogues and Carcinogenicity
Thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. This research contributes to understanding the structural factors influencing the biological activity and safety of thiophene-containing compounds (Ashby et al., 1978).
Chemosensors
Thiophene and imidazole rings are components of various organic chemosensors used for detecting metal ions such as Ag(I) ions. These chemosensors, which include structures with thiophene and imidazole units, are valuable in environmental, agricultural, and biological applications due to their selective and sensitive detection capabilities (Al-Saidi & Khan, 2022).
Safety and Hazards
Orientations Futures
Imidazole-containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The future research directions could involve exploring the potential biological activities of “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” and its derivatives, as well as developing efficient synthetic routes for this compound.
Mécanisme D'action
Target of Action
It’s known that imidazole-containing compounds, which include 4-(1h-imidazol-1-yl)thiophene-2-carbaldehyde, have a broad range of biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to a variety of changes . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
It’s known that imidazole compounds are amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by environmental pH.
Propriétés
IUPAC Name |
4-imidazol-1-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-4-8-3-7(5-12-8)10-2-1-9-6-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHONVYJZOPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536669 | |
| Record name | 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91163-89-2 | |
| Record name | 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)

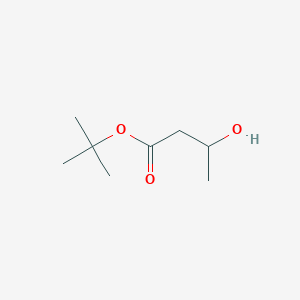
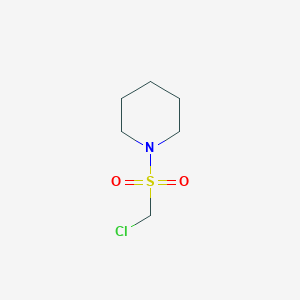
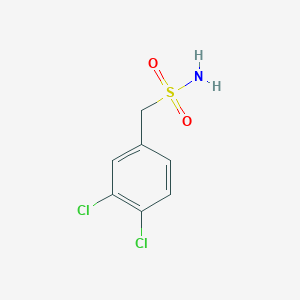
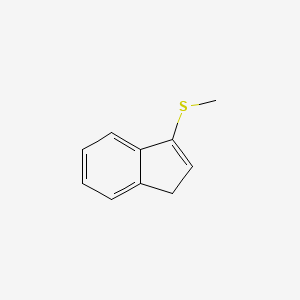
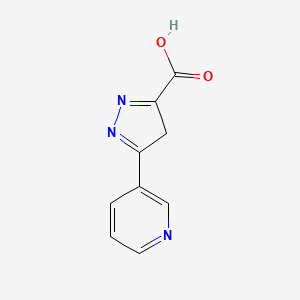
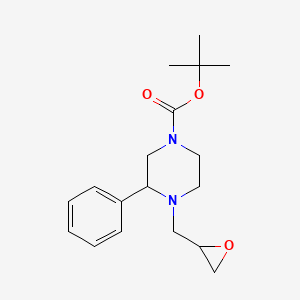
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine](/img/structure/B3058622.png)
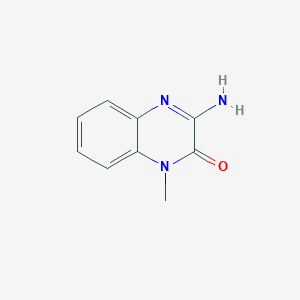



![8-Oxa-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B3058632.png)
